Octopaminergic Agonist Activity: SAR Within the SBAT Series
In a systematic study of SBAT derivatives, Hirashima et al. (1992) evaluated adenylate cyclase activation in cockroach ventral nerve cord homogenates. While the study confirmed octopaminergic agonist activity for most SBATs including dichloro-substituted variants, the effect of introducing substituents at the phenyl ring was reported as not statistically significant across the series [1]. This class-level finding suggests that 2,3-dichloro substitution does not confer a distinct gain or loss of octopaminergic agonist potency relative to other SBAT analogs, and differentiation on this target is limited.
| Evidence Dimension | Adenylate cyclase activation (octopaminergic agonist activity) |
|---|---|
| Target Compound Data | Active (exact EC50 or Vmax not reported separately for the 2,3-dichloro analog) |
| Comparator Or Baseline | Other SBAT analogs with various phenyl substituents (e.g., 4-chloro, 2,4-dichloro, 3,4-dichloro) – all active, non-significant differences |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Cockroach (Periplaneta americana) ventral nerve cord homogenate adenylate cyclase assay |
Why This Matters
For users targeting octopaminergic systems, this compound behaves as a representative SBAT; selection over analogs must be justified on other grounds (e.g., synthetic accessibility, downstream derivatization).
- [1] Hirashima A, Yoshii Y, Eto M. Synthesis and octopaminergic agonist activity of 2-(substituted benzylamino)-2-thiazolines. Biosci Biotechnol Biochem. 1992;56(7):1062-1065. doi:10.1271/bbb.56.1062 View Source
